![molecular formula C23H29N3O2 B2878033 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097924-20-2](/img/structure/B2878033.png)
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a benzofuran, a piperidine, and a dihydropyrimidinone. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzofuran and dihydropyrimidinone rings, in particular, would contribute to the rigidity of the molecule, while the piperidine ring could potentially exist in different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzofuran and dihydropyrimidinone rings might increase its stability and rigidity .Applications De Recherche Scientifique
Synthesis and Self-Assembly
Researchers have explored the synthesis of pyrimidinone compounds through multi-component reactions, highlighting the potential for creating complex molecules with unique self-assembling properties. These compounds exhibit significant hydrogen bonding, which may suggest applications in materials science, particularly in designing new materials with specific molecular architectures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antimicrobial Activity
Some derivatives of similar complex molecules have been synthesized and evaluated for their antimicrobial activity. This suggests that with appropriate functionalization, such molecules could serve as frameworks for developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Organic Synthesis Applications
The molecule's structural features, particularly the piperidine and pyrimidinone rings, are common in numerous natural products and pharmaceuticals. Research into iron-catalyzed reactions for synthesizing piperidine derivatives underlines the molecule's relevance in drug discovery and organic synthesis (Bolm, Legros, Le Paih, & Zani, 2004).
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor activity, indicating potential applications in cancer research. The ability of these molecules to interact with biological targets can be leveraged in designing new anticancer drugs (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Drug Design and Molecular Interactions
The crystalline forms of molecules containing piperidine and pyrimidinone rings, as observed in some pharmaceuticals, suggest that understanding the molecular structure of such compounds can inform drug design, especially in terms of optimizing drug-receptor interactions (Wang, Zhou, & Hu, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23-14-21(19-2-3-19)24-16-26(23)15-18-6-10-25(11-7-18)9-5-17-1-4-22-20(13-17)8-12-28-22/h1,4,13-14,16,18-19H,2-3,5-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBSXBKHXHGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

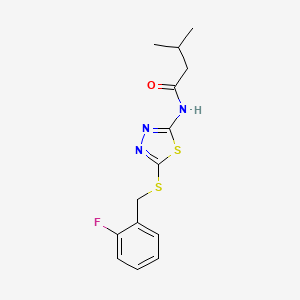
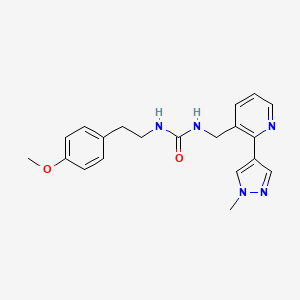
![3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2877954.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877955.png)
![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)
![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)
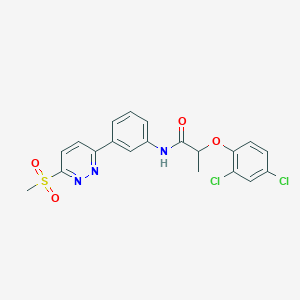
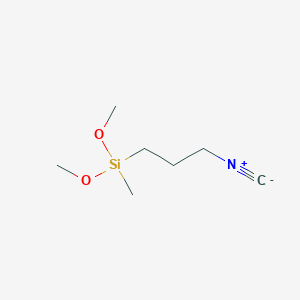
![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)
![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

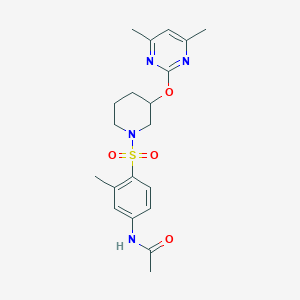
![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)
